Droxidopa - 3916-18-5

Droxidopa

Catalog Number: EVT-248819
CAS Number: 3916-18-5
Molecular Formula: C9H11NO5
Molecular Weight: 213.19 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Droxidopa, also known as L-threo-3,4-dihydroxyphenylserine (L-DOPS), is a synthetic amino acid precursor of norepinephrine. [, ] It acts as a prodrug, meaning that it is converted to the active compound, norepinephrine, within the body. Droxidopa has been studied extensively for its potential applications in various fields, particularly in the management of neurogenic orthostatic hypotension (nOH). [, , , , ] It is crucial to understand that this analysis focuses on the scientific research aspects of Droxidopa, excluding information related to drug use, dosage, and side effects.

Future Directions
  • Detailed investigation of central nervous system effects: The ability of Droxidopa to cross the blood-brain barrier opens avenues for exploring its effects on various neurological and psychiatric disorders. [, ]
  • Long-term efficacy and safety studies: While existing research points towards short-term benefits of Droxidopa, further long-term studies are needed to confirm its sustained efficacy and safety in various conditions. [, ]
  • Optimization of dosing strategies: Further research is needed to optimize dosing strategies for Droxidopa, taking into account factors like the severity of nOH, underlying medical conditions, and individual patient responses. [, ]

Norepinephrine

  • Relevance: Norepinephrine is the primary active metabolite of Droxidopa. Droxidopa, a prodrug, is converted to norepinephrine in the body by the enzyme dopa-decarboxylase. This conversion is essential for Droxidopa's therapeutic effect in treating neurogenic orthostatic hypotension (nOH) [, , , , , , , , , , , , , , , , , , , , , , , ]. By increasing norepinephrine levels, Droxidopa helps to constrict blood vessels and improve blood pressure regulation.

Carbidopa

  • Relevance: Although Carbidopa is primarily used in conjunction with levodopa, it was also investigated in combination with Droxidopa for the treatment of ADHD []. While Carbidopa inhibits dopa decarboxylase, which converts Droxidopa to norepinephrine, the study aimed to explore whether blocking peripheral conversion might enhance Droxidopa's central effects. Additionally, one study utilized Carbidopa to demonstrate that the observed effects of Droxidopa were indeed due to its conversion to norepinephrine [].

Midodrine

  • Relevance: Midodrine is another medication used to treat orthostatic hypotension, including nOH. Several studies included in the provided research compare and contrast the efficacy and safety of Droxidopa and Midodrine in managing nOH [, , , , , , , ]. These studies often highlight potential advantages and disadvantages of each drug, such as differing side effect profiles or supine hypertension risks.

Fludrocortisone

  • Relevance: Fludrocortisone is often used in conjunction with other medications, including Droxidopa, for the management of orthostatic hypotension [, , ]. While not structurally related to Droxidopa, its use in similar patient populations and for overlapping clinical indications makes it a relevant compound for comparison and understanding treatment strategies for nOH.

Atomoxetine

  • Relevance: Like Droxidopa, Atomoxetine influences norepinephrine levels, but through a different mechanism (reuptake inhibition vs. prodrug conversion) []. One study compared the use of Atomoxetine and Droxidopa for refractory hypotension in critically ill patients. While both medications target the norepinephrine system, their applications and efficacy in specific patient populations may differ.

Other Related Compounds

  • Levodopa (L-DOPA): A precursor to dopamine used in treating Parkinson's disease. Studies have investigated potential interactions between Droxidopa and L-DOPA on monoamine metabolism in the brain [, ].
  • 3-O-Methoxy-droxidopa (3OMD): A metabolite of Droxidopa produced by the enzyme catechol-O-methyltransferase (COMT) [].
  • 3,4-Dihydroxyphenylacetic acid (DOPAC) and 5-hydroxyindoleacetic acid (5-HIAA): Metabolites of dopamine and serotonin, respectively, that were monitored in studies investigating Droxidopa's effects on monoamine metabolism [].
  • Normetanephrine (NMN) and 3-methoxytyramine (3-MT): Metabolites of norepinephrine and dopamine, respectively, produced by the enzyme COMT, that were measured in studies assessing Droxidopa's impact on monoamine levels [].
  • (2R,3R)-2-amino-3-(3,4-dihydroxyphenyl)-3-hydroxypropionic acid, N-Hydroxypthalimide, (2R,3S)-2-amino-3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropionic acid, and L-threo n-phthaloyl-3-(3, 4-dihydroxyphenyl)-serine: These compounds are identified as impurities or intermediates related to Droxidopa synthesis and stability [].
Source and Classification

Droxidopa belongs to the class of sympathomimetics, which are compounds that mimic the effects of sympathetic nervous system stimulation. It is classified as a catecholamine precursor, functioning through its conversion to norepinephrine, a key neurotransmitter involved in regulating vascular tone and blood pressure.

Synthesis Analysis

Methods and Technical Details

The synthesis of Droxidopa involves several methods, with notable innovations aimed at enhancing yield and purity. A commonly referenced method includes:

  1. Enzymatic Reduction: Droxidopa can be synthesized via enzymatic reduction processes using ketoreductase enzymes. This method provides high stereoselectivity and avoids hazardous reagents, yielding a product suitable for pharmaceutical applications .
  2. Hydrazine Method: Another traditional approach involves the hydrazine method where protective groups are removed from intermediates to yield Droxidopa. This method requires careful handling due to the toxic nature of hydrazine .
  3. Chemoenzymatic Methods: Recent patents highlight chemoenzymatic methods that simplify the synthesis by reducing the number of steps involved, including deprotection strategies that avoid hydrogenation processes .
Molecular Structure Analysis

Structure and Data

Droxidopa's molecular formula is C₉H₁₃N₃O₄, with a molecular weight of approximately 213.21 g/mol. The structure features a hydroxyl group on both the benzene ring and the propanoic acid chain, contributing to its solubility and biological activity.

  • Molecular Geometry: The compound exhibits chirality with two stereogenic centers, leading to specific spatial configurations essential for its pharmacological activity.
  • Structural Representation: The structural formula can be depicted as follows:
 2S 3R 2 amino 3 3 4 dihydroxyphenyl 3 hydroxypropanoic acid\text{ 2S 3R 2 amino 3 3 4 dihydroxyphenyl 3 hydroxypropanoic acid}
Chemical Reactions Analysis

Reactions and Technical Details

Droxidopa undergoes several chemical transformations during its synthesis:

  1. Deprotection Reactions: Protective groups such as carbobenzyloxy (CBZ) are removed through hydrogenolysis or other methods like hydroxylamine treatment to yield the active compound .
  2. Enzymatic Reactions: The enzymatic reduction process utilizes specific enzymes that facilitate the conversion of precursor compounds into Droxidopa while maintaining high optical purity .
  3. Stability Studies: Research indicates that Droxidopa is susceptible to degradation under acidic or alkaline conditions but remains stable under light exposure .
Mechanism of Action

Process and Data

Droxidopa functions primarily through its conversion to norepinephrine after administration. The mechanism involves:

  1. Prodrug Activation: Once ingested, Droxidopa is metabolized into norepinephrine by aromatic L-amino acid decarboxylase.
  2. Sympathetic Nervous System Stimulation: The released norepinephrine acts on adrenergic receptors, leading to vasoconstriction and increased heart rate, effectively raising blood pressure in patients with orthostatic hypotension.
Physical and Chemical Properties Analysis

Physical and Chemical Properties

Droxidopa possesses several notable physical and chemical properties:

  • Solubility: It shows moderate solubility in water due to its polar hydroxyl groups.
  • Melting Point: The melting point is reported around 160-165°C.
  • Stability: It exhibits stability under various conditions but is sensitive to extreme pH levels .

Relevant Data or Analyses

Recent studies have characterized Droxidopa using high-performance liquid chromatography (HPLC), revealing insights into its stability under different conditions including thermal degradation at elevated temperatures .

Applications

Scientific Uses

Droxidopa is primarily used in clinical settings for:

  1. Treatment of Neurogenic Orthostatic Hypotension: It is prescribed for patients experiencing significant drops in blood pressure upon standing.
  2. Research Applications: Ongoing studies explore its potential in treating conditions related to impaired norepinephrine production, such as certain types of cardiovascular diseases.
  3. Pharmacokinetic Studies: Computational analyses have been conducted to understand Droxidopa's behavior in biological systems, revealing important pharmacokinetic properties that inform its therapeutic use .
Historical Development & Regulatory Milestones

Discovery and Early Synthesis of L-DOPS: Key Contributions from 20th-Century Organic Chemistry

The molecular foundation of droxidopa (L-threo-3,4-dihydroxyphenylserine or L-DOPS) emerged from early 20th-century investigations into catecholamine biochemistry. The compound was first synthesized in 1919 through chemical methods, representing one of the earliest synthetic catecholamine precursors [4] [9]. This initial racemic synthesis produced a mixture of stereoisomers, limiting its pharmacological utility. The critical breakthrough came in the 1950s when Hermann Blaschko elucidated the enzymatic pathway for norepinephrine biosynthesis, theoretically positioning L-DOPS as a potential norepinephrine prodrug capable of bypassing the dopamine β-hydroxylase step in catecholamine synthesis [3] [6].

The therapeutic potential of L-DOPS remained unrealized until the 1970s, when Japanese researchers pioneered asymmetric synthetic methods to produce the biologically active L-threo enantiomer. Ohashi's chiral resolution techniques (patented in 1982) enabled the industrial-scale production of enantiomerically pure L-DOPS through optical resolution of racemic intermediates using N-carbobenzyloxy-protected precursors [5]. This methodology overcame the stereochemical challenges inherent in synthesizing the four possible stereoisomers of DOPS, establishing the foundation for clinical development [5] [9].

Table 1: Key Historical Milestones in Droxidopa Synthesis

YearMilestoneSignificance
1919Initial racemic synthesisFirst chemical creation of DOPS compound
1950sBlaschko's enzymatic pathway elucidationTheoretical foundation for norepinephrine prodrug concept
1971First pharmacological characterizationDemonstrated pressor effects in animal models
1982Ohashi's asymmetric synthesis patentsEnabled industrial-scale production of L-threo enantiomer
2010sBiocatalytic approaches developmentEmergence of enzymatic hydroxylation for green chemistry synthesis

Contemporary synthesis has incorporated biocatalytic approaches, particularly for the challenging regioselective hydroxylation of aromatic rings. Modern oxygenating biocatalysts including cytochrome P450 monooxygenases and flavin-dependent monooxygenases offer advantages in stereoselectivity for synthesizing catechol-containing pharmaceuticals like droxidopa [9]. These enzymatic methods align with green chemistry principles by reducing reliance on heavy metal catalysts and harsh reaction conditions traditionally employed in catechol synthesis [9].

Evolution of Therapeutic Indications: From Dopamine β-Hydroxylase Deficiency to Synucleinopathies

The initial clinical application of droxidopa targeted dopamine β-hydroxylase (DBH) deficiency, a rare autosomal recessive disorder first characterized in 1987. Patients with DBH deficiency exhibit profound norepinephrine deficiency with compensatory excess dopamine production, resulting in severe orthostatic hypotension. The pioneering work of David Robertson demonstrated that droxidopa administration (200-600mg twice daily) effectively restored plasma norepinephrine levels in DBH-deficient patients by bypassing the enzymatic defect via decarboxylation to norepinephrine [6] [8]. This established the proof-of-concept for droxidopa as a norepinephrine prodrug [6].

Japanese researchers in the 1980s recognized that the neurotransmitter deficits in Parkinson's disease extended beyond dopamine to include noradrenergic denervation. This insight prompted clinical trials exploring droxidopa for neurogenic orthostatic hypotension (nOH) in synucleinopathies – neurodegenerative disorders characterized by abnormal α-synuclein deposition. The pivotal expansion of indications occurred in 1989 when Japan approved droxidopa for:

  • Frozen gait and dizziness in Parkinson's disease
  • Orthostatic hypotension in multiple system atrophy (Shy-Drager syndrome)
  • Familial amyloid polyneuropathy [3] [4] [6]

Table 2: Evolution of Therapeutic Indications for Droxidopa

EraPrimary IndicationsMechanistic Rationale
1980sDopamine β-hydroxylase deficiencyBypassing enzymatic defect in norepinephrine synthesis
1989 (Japan)Parkinson's disease, Multiple System Atrophy, Familial Amyloid PolyneuropathyAddressing noradrenergic deficiency in autonomic failure
2000 (Japan)Intradialytic hypotensionPreventing hemodialysis-induced blood pressure drops
2014 (FDA)nOH in Parkinson's, Pure Autonomic Failure, MSASymptomatic treatment of neurogenic orthostatic hypotension

The therapeutic scope further expanded in 2000 when Japanese authorities approved droxidopa for preventing intradialytic hypotension in hemodialysis patients, addressing a non-neurogenic etiology of orthostatic intolerance [4] [10]. This indication stemmed from recognizing that uremic autonomic dysfunction shares pathophysiological features with neurogenic orthostatic hypotension. Clinical trials demonstrated that droxidopa administration prior to dialysis sessions reduced hypotensive episodes by enhancing peripheral vascular resistance through norepinephrine restoration [10].

The 2014 FDA approval specifically targeted nOH associated with primary autonomic failure including Parkinson's disease, pure autonomic failure (PAF), and multiple system atrophy (MSA) based on improvements in orthostatic symptom burden rather than pure hemodynamic endpoints [1] [3] [4]. This regulatory decision reflected the understanding that these synucleinopathies share a common pathophysiology of progressive noradrenergic denervation affecting postganglionic sympathetic neurons [3] [6].

Global Regulatory Pathways: Orphan Drug Designations and Accelerated Approvals

Droxidopa's regulatory journey exemplifies the strategic use of orphan drug incentives for neurological therapeutics. In January 2007, the FDA granted Orphan Drug Designation for droxidopa in symptomatic neurogenic orthostatic hypotension (NOH) associated with primary autonomic failure (Parkinson's disease, pure autonomic failure, and multiple system atrophy), affecting fewer than 70,000 patients in the United States [7]. This designation provided seven years of market exclusivity, tax credits for clinical trial expenses, and protocol assistance [7].

The European Medicines Agency (EMA) followed with EU Orphan Designation in 2009, offering ten years of market protection. These regulatory incentives were crucial for justifying development investment given the small patient populations affected by these autonomic disorders [7]. The orphan status reflected the unmet medical need in nOH management, where existing therapies like midodrine carried significant limitations including supine hypertension risks and lack of effects on the underlying neurotransmitter deficiency [7].

The FDA approval pathway featured accelerated approval based on surrogate endpoints. In February 2014, the agency granted approval under its accelerated program based on short-term symptom improvement measured by the Orthostatic Hypotension Questionnaire (OHQ) – a patient-reported outcome instrument [1] [3] [5]. The approval required Chelsea Therapeutics (later acquired by Lundbeck) to conduct post-marketing confirmatory studies to verify clinical benefit. This regulatory mechanism acknowledged both the debilitating nature of nOH symptoms and the challenges of conducting long-term placebo-controlled trials in this population [1] [5].

Table 3: Global Regulatory Milestones for Droxidopa

RegionKey MilestonesDesignations/Approvals
Japan1989: Initial approval for Parkinson's and MSA; 2000: Expanded for intradialytic hypotensionFirst global approval; No orphan designation required
United States2007: Orphan designation; 2014: Accelerated approvalOrphan Drug Act benefits; Priority Review
European Union2009: Orphan designation; No EMA approval to dateTen-year market exclusivity; Under review
Other RegionsLimited approvals in select Asian countriesOften based on Japanese approval data

Japan maintained its first-mover position with continuous market presence since 1989 without orphan designation, reflecting the different prevalence patterns and regulatory philosophies [4] [6]. By contrast, the distinct regulatory mechanisms in the United States and European Union created a fragmented global approval landscape for droxidopa. The divergent regulatory pathways highlight how therapeutic need, prevalence estimates, and clinical development strategies intersect in orphan drug development for neurological disorders [7].

Properties

CAS Number

3916-18-5

Product Name

Droxidopa

IUPAC Name

(2S,3R)-2-amino-3-(3,4-dihydroxyphenyl)-3-hydroxypropanoic acid

Molecular Formula

C9H11NO5

Molecular Weight

213.19 g/mol

InChI

InChI=1S/C9H11NO5/c10-7(9(14)15)8(13)4-1-2-5(11)6(12)3-4/h1-3,7-8,11-13H,10H2,(H,14,15)/t7-,8+/m0/s1

InChI Key

QXWYKJLNLSIPIN-JGVFFNPUSA-N

SMILES

C1=CC(=C(C=C1C(C(C(=O)O)N)O)O)O

Synonyms

droxidopa;23651-95-8;L-DOPS;(2S,3R)-2-amino-3-(3,4-dihydroxyphenyl)-3-hydroxypropanoicacid;DL-threo-DOPS;Northera;threo-Dopaserine;L-Threodops;3916-18-5;DL-threo-Dihydroxyphenylserine;UNII-J7A92W69L7;DL-threo-3,4-Dihydroxyphenylserine;threo-b,3-dihydroxy-l-tyrosine;CHEBI:31524;threo-beta,3-Dihydroxy-DL-tyrosine;EINECS223-480-5;beta,3-Dihydroxy-DL-tyrosinethreo-;SM5688;BRN2852792;Serine,3-(3,4-dihydroxyphenyl)-,DL-threo-;Droxydopa;Droxidopa[Latin];threo-2-Amino-3-(3,4-dihydroxyphenyl)-3-hydroxypropionicacid;DL-threo-3-(3,4-Dihydroxyphenyl)serine;L-threo-dihydroxyphenylserine

Canonical SMILES

C1=CC(=C(C=C1C(C(C(=O)O)N)O)O)O

Isomeric SMILES

C1=CC(=C(C=C1[C@H]([C@@H](C(=O)O)N)O)O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.